Diphenidol
Overview
Description
Diphenidol is a muscarinic antagonist primarily used as an antiemetic and antivertigo agent. It is not marketed in the United States or Canada but has been widely used in Latin America and Asia. This compound is effective in treating nausea and vomiting associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear .
Mechanism of Action
Target of Action
Diphenidol primarily targets the muscarinic acetylcholine receptors, specifically M1, M2, M3, and M4 . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as an antagonist, blocking the action of acetylcholine, a neurotransmitter, at these receptor sites .
Mode of Action
It is thought to diminish vestibular stimulation and depress labyrinthine function as an antimuscarinic agent . It may also act on the medullary chemoreceptive trigger zone, contributing to its antiemetic effect .
Biochemical Pathways
This compound’s action on muscarinic acetylcholine receptors affects the cholinergic neurotransmission pathway. By blocking these receptors, this compound can alter the transmission of signals in the nervous system, particularly those related to balance and nausea . The downstream effects of this interaction can include relief from symptoms of conditions like Meniere’s disease and postoperative nausea .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can lead to a decrease in vestibular stimulation and a depression of labyrinthine function . Clinically, this results in the control of nausea and vomiting, and it has an antivertigo effect on the vestibular apparatus, thus preventing motion sickness .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factorsAdditionally, genetic factors can influence how individuals respond to this compound .
Biochemical Analysis
Biochemical Properties
Diphenidol exerts its effects through interactions with muscarinic acetylcholine receptors (mACh receptors), particularly M1, M2, M3, and M4 . These interactions lead to an anticholinergic effect .
Cellular Effects
This compound is known to influence cell function by diminishing vestibular stimulation and depressing labyrinthine function . It is also thought to have an action on the medullary chemoreceptive trigger zone, which may be involved in its antiemetic effect .
Molecular Mechanism
The molecular mechanism of action of this compound is not precisely known . It is thought to exert its effects at the molecular level through its interactions with mACh receptors . This interaction leads to an anticholinergic effect, which is believed to be responsible for its antiemetic and antivertigo effects .
Temporal Effects in Laboratory Settings
It is known that this compound has an elimination half-life of 4 hours .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects. For instance, in dogs given toxic doses of ouabain, this compound (0.5 to 4 mg/kg) was found to shorten the prolonged A-H time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenidol involves several steps:
Alkylation: 1-Bromo-3-chloropropane reacts with piperidine to form 3-Piperidinopropyl chloride.
Grignard Reaction: The intermediate 3-Piperidinopropyl chloride undergoes a Grignard reaction with benzophenone to produce benzhydrol.
Final Product: The benzhydrol is then converted to this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
Diphenidol has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on the vestibular system and its potential neuroprotective properties.
Medicine: Investigated for its antiemetic and antivertigo effects, particularly in conditions like Meniere’s disease.
Industry: Utilized in the formulation of pharmaceuticals for the treatment of nausea and vertigo.
Comparison with Similar Compounds
Scopolamine: Another muscarinic antagonist used for motion sickness.
Meclizine: An antihistamine with antiemetic and antivertigo properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.
Uniqueness of Diphenidol: this compound is unique in its specific interaction with multiple muscarinic acetylcholine receptors and its effectiveness in treating vertigo and nausea without significant sedative effects. This makes it a valuable option for patients who require relief from these symptoms without the drowsiness associated with other medications .
Properties
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKLTJNUQRZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3254-89-5 (hydrochloride) | |
Record name | Diphenidol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022950 | |
Record name | Diphenidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |
Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS... | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |
CAS No. |
972-02-1 | |
Record name | Diphenidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenidol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
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Record name | Diphenidol | |
Source | EPA DSSTox | |
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Record name | Difenidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |
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Record name | DIPHENIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |
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Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-214, 104-105 °C | |
Record name | Diphenidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIPHENIDOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of diphenidol?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound primarily acts as an antiemetic by inhibiting the chemoreceptor trigger zone (CTZ) and possibly by acting directly on the vomiting center in the medulla. []
Q2: How does this compound differ in its antiemetic action compared to antihistamines or phenothiazines?
A2: Unlike antihistamines or phenothiazines, this compound appears to exert a more specific antivertigo effect on the vestibular apparatus, controlling vertigo without the sedative, hypotensive, or extrapyramidal side effects often associated with the other drug classes. [, ]
Q3: Does this compound affect the therapeutic action of levodopa?
A3: Unlike some other antiemetics, this compound does not appear to antagonize the therapeutic effects of levodopa, making it potentially useful for managing levodopa-induced nausea and vomiting in Parkinson's disease. []
Q4: How does this compound impact neuronal activity in the vestibular system?
A4: Studies in cats show that diphenhydramine and this compound can inhibit rotation-induced firing of type I medial vestibular nucleus (MVN) neurons, suggesting a direct action on these neurons to modulate responses to rotatory stimulation. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H27NO and a molecular weight of 313.45 g/mol.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research papers do not suggest any catalytic properties associated with this compound. Its primary role appears to be pharmacological, targeting specific receptors and pathways involved in the emetic response and vestibular function.
Q8: Have there been any computational studies on this compound?
A8: While the provided research doesn't explicitly mention computational studies on this compound, recent research has explored the development of ultra-fast chromatographic micro-assays for quantifying this compound in plasma. [] This suggests the potential for future research utilizing computational tools for optimizing analytical methods or exploring drug interactions.
Q9: How do structural modifications of this compound influence its activity and selectivity for muscarinic receptors?
A9: Research on novel 2-carbonyl analogues of this compound with lipophylic 1-substituents revealed that modifications can significantly impact muscarinic receptor selectivity. Compound 2d, for instance, exhibited high affinity for the M4 subtype with a 60-fold selectivity over M2. []
Q10: What is the significance of the silicon analogue, hexahydro-sila-diphenidol, in understanding this compound's SAR?
A10: Comparing this compound with its silicon counterpart, hexahydro-sila-diphenidol, has provided valuable insights into its structure-activity relationship, particularly regarding muscarinic receptor selectivity. The silicon substitution influences binding affinities and selectivity profiles across different receptor subtypes. []
Q11: What are the challenges in formulating this compound for optimal therapeutic use?
A11: Research highlights the need for formulation strategies that ensure the effective and progressive release of this compound in the digestive system to extend its therapeutic effect. []
Q12: How is this compound's efficacy evaluated in preclinical settings?
A12: Preclinical studies utilize various animal models, including dogs and ferrets, to assess the antiemetic efficacy of this compound against different emetic stimuli. These models help to understand its effectiveness against various causes of vomiting. []
Q13: How do the preclinical findings on this compound's antiemetic activity translate to clinical efficacy?
A13: Clinical trials, such as the double-blind study comparing this compound to placebo in patients with vertigo, have demonstrated a statistically significant improvement in symptoms, including nausea and vomiting, with this compound treatment. [, ]
Q14: Has this compound shown efficacy in treating motion sickness?
A14: Yes, clinical trials involving boat, car, and laboratory-induced motion sickness have demonstrated this compound's efficacy in preventing motion sickness, with a superior efficacy profile compared to placebo. []
Q15: What are the potential adverse effects of this compound?
A15: While generally considered safe, this compound can cause side effects, with dry mouth being the most frequently reported adverse effect in clinical trials. [] Other potential side effects might require further investigation.
Q16: Are there any ongoing efforts to develop targeted delivery systems for this compound?
A16: The research primarily focuses on optimizing its formulation for improved release and absorption in the digestive system. [] Targeted delivery strategies might be an area for future exploration to enhance its therapeutic efficacy further.
Q17: What analytical techniques are commonly employed in this compound research?
A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are crucial for determining this compound concentrations in biological samples, aiding in pharmacokinetic studies and forensic analyses. [, , ]
Q18: Is there information available on the environmental impact and degradation of this compound?
A18: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound. Further research is needed to understand its potential environmental impact and degradation pathways fully.
Q19: How does this compound's dissolution rate affect its bioavailability and efficacy?
A19: Research highlights the importance of developing pharmaceutical preparations that allow for controlled and sustained release of this compound in the digestive system. This controlled release is essential for achieving optimal bioavailability and prolonging its therapeutic effect. []
Q20: What are the key parameters considered in validating analytical methods for this compound quantification?
A20: Validation of analytical methods, such as those employing UPLC-MS/MS for this compound quantification, involves assessing parameters like linearity, accuracy, precision, recovery, and limits of quantification to ensure reliable and reproducible results. []
Q21: Are there specific quality control measures crucial for this compound during manufacturing and distribution?
A21: While the research doesn't delve into specific quality control measures, it underscores the importance of analytical techniques like HPLC for determining content uniformity in this compound tablets, ensuring accurate dosing and product quality. []
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